1-(4-Nitrophenyl)piperidin-3-ol
Overview
Description
1-(4-Nitrophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a nitrophenyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring makes this compound unique
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)piperidin-3-ol typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions. The reaction is carried out in the presence of a base such as sodium carbonate. The general reaction scheme is as follows:
Starting Materials:
p-Nitrochlorobenzene and piperidine.Reaction Conditions: Reflux under nitrogen atmosphere.
Base: Sodium carbonate.
Chemical Reactions Analysis
1-(4-Nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Piperidine derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules. The presence of both nitro and hydroxyl groups allows for further functionalization.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The nitrophenyl group can interact with various molecular targets, while the piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a fluorine atom instead of a hydrogen atom at the 2-position of the nitrophenyl group, which can alter its chemical reactivity and biological activity.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound contains a pyrimidine ring instead of a nitrophenyl group, which can significantly change its properties and applications.
1-(3-Aminophenyl)piperidin-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6,11,14H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGBEKMQNFGXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403053 | |
Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99841-68-6 | |
Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-NITROPHENYL)-3-PIPERIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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